Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)-
CAS No.: 139755-25-2
Cat. No.: VC17269787
Molecular Formula: C19H15N3O4
Molecular Weight: 349.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 139755-25-2 |
|---|---|
| Molecular Formula | C19H15N3O4 |
| Molecular Weight | 349.3 g/mol |
| IUPAC Name | N-benzyl-2-[(5-nitrofuran-2-yl)methylideneamino]benzamide |
| Standard InChI | InChI=1S/C19H15N3O4/c23-19(21-12-14-6-2-1-3-7-14)16-8-4-5-9-17(16)20-13-15-10-11-18(26-15)22(24)25/h1-11,13H,12H2,(H,21,23) |
| Standard InChI Key | OGVJRJCKBCCYAL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N=CC3=CC=C(O3)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
Systematic IUPAC Name and Structural Features
The compound’s IUPAC name, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)benzamide, reflects its core structure: a benzamide backbone substituted at the 2-position with a Schiff base linkage to a 5-nitro-2-furanyl group and an N-benzyl side chain. Key functional groups include:
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Nitro group (-NO): Positioned at the 5th carbon of the furan ring, contributing to electron-withdrawing effects and redox activity.
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Schiff base (-CH=N-): Forms a conjugated system between the benzamide and furanyl moieties, enhancing planarity and potential DNA intercalation.
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Benzyl group (-CHCH): Attached to the amide nitrogen, influencing solubility and membrane permeability.
The molecular weight is 380.36 g/mol, with a calculated partition coefficient (logP) of 2.94, suggesting moderate lipophilicity.
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via a three-step protocol:
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Nitration of 2-furaldehyde: 2-Furaldehyde undergoes nitration using nitric acid () and sulfuric acid () to yield 5-nitro-2-furaldehyde.
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Schiff base formation: Condensation of 5-nitro-2-furaldehyde with 2-aminobenzamide in ethanol under acidic catalysis produces 2-[(5-nitro-2-furylmethylene)amino]benzamide.
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N-Benzylation: Reaction with benzyl bromide () in the presence of potassium carbonate () yields the final product.
Key reaction conditions:
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Step 1: 0–5°C, 4 hours, 72% yield.
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Step 2: Reflux in ethanol, 6 hours, 68% yield.
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Step 3: Room temperature, 12 hours, 85% yield.
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity. Structural confirmation employs:
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FT-IR: Peaks at 1650 cm (amide C=O), 1520 cm (C=N), and 1340 cm (NO).
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H NMR (DMSO-d): δ 8.72 (s, 1H, CH=N), 8.25 (d, 1H, furan-H), 7.85–7.30 (m, 9H, aromatic H).
Physicochemical Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting point | 178–181°C | DSC | |
| Solubility (25°C) | 0.12 mg/mL (water) | Shake-flask | |
| 45 mg/mL (DMSO) | |||
| logP | 2.94 | Computational (XLogP3) | |
| pKa | 3.8 (amide NH) | Potentiometric titration | |
| Stability | Light-sensitive; decomposes at >200°C | Accelerated stability testing |
Pharmacological Activity
Antimicrobial Efficacy
In vitro studies demonstrate broad-spectrum activity:
| Organism | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Candida albicans | 32 | |
| Pseudomonas aeruginosa | 64 |
Mechanistic studies suggest nitroreductase-mediated activation generates reactive intermediates that damage microbial DNA. Resistance development is slower compared to fluoroquinolones.
Applications and Industrial Relevance
Pharmaceutical Development
Patent US20170022245A1 claims derivatives of this compound for treating urinary tract infections. A 2023 study proposed nanoemulsion formulations to enhance aqueous solubility.
Agricultural Uses
As a seed treatment agent, it inhibits Fusarium spp. at 10 ppm. Field trials show 75% reduction in wheat blight incidence.
Challenges and Future Directions
Key limitations include photodegradation in aqueous solutions ( = 4 hours under UV) and moderate oral bioavailability (23% in rats). Computational QSAR models propose fluorinated analogs to improve metabolic stability. Collaborative efforts between academia and industry are critical to advancing preclinical development.
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